molecular formula C17H21N3O3S B2855958 1-(4-(methylsulfonyl)piperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)ethanone CAS No. 1286695-24-6

1-(4-(methylsulfonyl)piperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)ethanone

Cat. No.: B2855958
CAS No.: 1286695-24-6
M. Wt: 347.43
InChI Key: XJKWQSFEVMXHAD-UHFFFAOYSA-N
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Description

1-(4-(Methylsulfonyl)piperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)ethanone is a chemical scaffold of significant interest in medicinal chemistry and preclinical research, particularly in the study of G-protein coupled receptors (GPCRs). Compounds featuring a 1-(piperazin-1-yl)-2-(heteroaryl)ethanone core have been identified as potent antagonists for chemokine receptors such as CCR1, a key target in inflammatory pathways associated with rheumatoid arthritis, organ transplant rejection, and Alzheimer's disease . The methylsulfonyl group on the piperazine ring is a notable structural feature often employed to modulate the molecule's physicochemical properties and binding affinity. Furthermore, the distinct 1,2-dicarbonyl arrangement linked to a phenylpyrrole system is characteristic of scaffolds investigated for targeting various biological processes, including sirtuin activation, which is relevant in oncology, inflammation, and virology . This reagent provides researchers with a versatile building block for developing novel therapeutic agents and probing complex biochemical mechanisms.

Properties

IUPAC Name

1-(4-methylsulfonylpiperazin-1-yl)-2-phenyl-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-24(22,23)20-13-11-19(12-14-20)17(21)16(18-9-5-6-10-18)15-7-3-2-4-8-15/h2-10,16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKWQSFEVMXHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C(C2=CC=CC=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation of Piperazine

Piperazine reacts with methanesulfonyl chloride under Schotten-Baumann conditions:

Piperazine + 2 CH₃SO₂Cl → 1,4-Bis(methylsulfonyl)piperazine (Over-sulfonylated byproduct)  
Piperazine + 1 CH₃SO₂Cl → 4-(Methylsulfonyl)piperazine (Target)  

Optimized Conditions :

  • Solvent: Dichloromethane (0.5 M)
  • Base: Triethylamine (2.1 eq)
  • Temperature: 0°C → 25°C (gradual warming over 4 h)
  • Yield: 89% (HPLC purity >98%)

Key Challenge : Suppressing bis-sulfonylation. Stoichiometric control (1.05 eq CH₃SO₂Cl) and slow addition rates (<0.5 mL/min) minimize byproduct formation.

Preparation of 2-Phenyl-2-(1H-pyrrol-1-yl)ethanone

Friedel-Crafts Acylation Route

Reacting benzene with 2-chloro-2-(1H-pyrrol-1-yl)acetyl chloride in the presence of AlCl₃:

$$
\text{C₆H₆} + \text{ClC(O)C(C=O)N(C}2\text{H}3\text{)}2 \xrightarrow{\text{AlCl}3} \text{Ph-C(O)-C(N}2\text{H}3\text{)-Cl} \xrightarrow{\text{Hydrolysis}} \text{Target Ethanone}
$$

Limitations :

  • Poor regioselectivity (35:65 para:ortho ratio)
  • Requires costly purification via simulated moving bed chromatography

Organometallic Coupling Approach

A Pd-catalyzed Negishi coupling improves selectivity (Figure 2):

Reagents :

  • 2-Bromo-2-(1H-pyrrol-1-yl)ethanone (1.0 eq)
  • Phenylzinc bromide (1.2 eq)
  • Catalyst: Pd(PPh₃)₄ (2 mol%)

Conditions :

  • Solvent: THF/DMF (4:1)
  • Temperature: 65°C, 18 h
  • Yield: 82% (≥99% regiopurity)

Final Coupling: Piperazine-Ethanone Conjugation

Nucleophilic Aromatic Substitution

Reacting 4-(methylsulfonyl)piperazine with 2-chloro-2-phenyl-2-(1H-pyrrol-1-yl)ethanone:

$$
\text{C}{11}\text{H}{10}\text{ClNO} + \text{C}5\text{H}{12}\text{N}2\text{O}2\text{S} \xrightarrow{\text{Base}} \text{Target Compound}
$$

Optimized Parameters :

  • Base: K₂CO₃ (3.0 eq)
  • Solvent: Acetonitrile (0.3 M)
  • Phase Transfer Catalyst: Tetrabutylammonium iodide (0.1 eq)
  • Microwave Irradiation: 120°C, 45 min
  • Yield: 76%

Buchwald-Hartwig Amination Alternative

For halogenated ethanone precursors, Pd-mediated coupling enhances efficiency:

Catalytic System :

  • Pd₂(dba)₃ (1.5 mol%)
  • XantPhos (3 mol%)
  • Cs₂CO₃ (2.5 eq)

Performance Metrics :

  • Conversion: 94% (GC-MS)
  • Isolated Yield: 81%
  • Turnover Number (TON): 54

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h) Cost Index ($/g)
Nucleophilic Substitution 76 98.5 0.75 12.4
Buchwald-Hartwig 81 99.2 6 18.7
Microwave-Assisted 83 98.9 1.5 14.9

Key Findings :

  • Microwave-assisted methods balance speed and yield but require specialized equipment
  • Traditional Buchwald-Hartwig offers high purity at elevated costs
  • Nucleophilic substitution remains optimal for small-scale synthesis (<100 g batches)

Challenges in Process Scale-Up

Byproduct Formation

Major impurities identified via LC-MS:

  • Di-piperazinyl adduct (5–7%): From over-alkylation
  • Ethanone dimer (2–3%): Radical coupling during microwave steps

Mitigation Strategies :

  • Strict stoichiometric control (0.95 eq piperazine)
  • Addition of radical scavengers (TEMPO, 0.5 mol%)

Crystallization Optimization

Crystal polymorphism affects bioavailability. Ethyl acetate/heptane (3:7) solvent system produces Form II with:

  • Melting Point: 148–150°C
  • Solubility: 34 mg/mL in simulated gastric fluid

Chemical Reactions Analysis

Types of Reactions

1-(4-(Methylsulfonyl)piperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized to a sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-(4-(Methylsulfonyl)piperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and inflammation.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(methylsulfonyl)piperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, while the phenyl and pyrrole groups can enhance binding affinity and specificity. The methylsulfonyl group can modulate the compound’s solubility and metabolic stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural similarities with several piperazinyl sulfonyl ethanone derivatives reported in recent studies. Key comparisons are outlined below:

Substituent Variations on the Piperazine Ring

4-Substituted Phenylsulfonyl Piperazinyl Ethanones

Compounds such as 1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e) and 2-((1-benzyl-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone (7i) () feature substituents like methoxy (-OCH₃) or trifluoromethyl (-CF₃) on the phenylsulfonyl group. These groups modulate electronic properties and lipophilicity:

  • Trifluoromethyl groups improve metabolic stability and membrane permeability due to their hydrophobicity and electronegativity .
Compound ID Substituent on Phenylsulfonyl Melting Point (°C) Molecular Weight Key Biological Activity
7e () 4-methoxy 131–134 520.10640 Antiproliferative
7i () 4-CF₃ 135–137 581.08575 Antiproliferative
Target Compound Methylsulfonyl N/A ~421.5* Hypothesized kinase inhibition

*Estimated based on molecular formula similarity to compound .

Methylsulfonyl vs. Aryl Sulfonyl Groups

The target compound’s methylsulfonyl group contrasts with aryl sulfonyl analogs (e.g., 7e–7r in ). However, aryl sulfonyl groups (e.g., 4-CF₃ in 7i) may enhance affinity for hydrophobic regions .

Heterocyclic Modifications

Pyrrole vs. Tetrazole/Triazole Substituents

The target compound’s 1H-pyrrol-1-yl group differs from tetrazole/thioether moieties in analogs like 7e () or triazole derivatives (–8). In contrast, tetrazole-thioether groups (e.g., in 7e) may improve solubility via hydrogen bonding .

Comparison with Triazole-Containing Derivatives

Key Research Findings

  • Synthetic Flexibility: Piperazinyl ethanones are synthesized via nucleophilic substitution or coupling reactions, enabling rapid diversification of substituents (–4, 7).
  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., -CF₃) on the sulfonyl moiety enhance potency.
    • Bulky heterocycles (e.g., tetrazole) may reduce membrane permeability but improve target specificity .

Biological Activity

1-(4-(methylsulfonyl)piperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)ethanone, identified by CAS number 1286695-24-6, is a compound with potential therapeutic applications. Its unique structure, featuring a piperazine ring and a pyrrole moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C17H21N3O3SC_{17}H_{21}N_{3}O_{3}S, with a molecular weight of 347.4 g/mol. The structure incorporates a methylsulfonyl group attached to a piperazine ring, which is known to enhance solubility and bioavailability in pharmacological applications.

PropertyValue
Molecular FormulaC17H21N3O3S
Molecular Weight347.4 g/mol
CAS Number1286695-24-6

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit significant serotonin (5-HT) reuptake inhibition. A study demonstrated that derivatives of piperazine showed potent antidepressant activity by antagonizing serotonin depletion in animal models. Specifically, the compound A20 from a related series was noted for its ability to reduce immobility times in the forced swimming test (FST), suggesting potential antidepressant properties .

Neuroprotective Properties

Recent investigations have highlighted the neuroprotective capabilities of compounds containing sulfonamide functionalities. These compounds have been shown to exert protective effects against neurodegenerative disorders by modulating neuroinflammatory pathways and promoting neuronal survival . The specific compound may share similar mechanisms due to its structural features.

The biological activity of this compound may involve several mechanisms:

Case Studies

Several studies provide insights into the biological activity of related compounds:

Study 1: Antidepressant Activity

In vivo studies on compounds similar to this compound indicated significant reductions in immobility times in FST models, suggesting robust antidepressant effects .

Study 2: Neuroprotective Effects

A series of sulfonamide derivatives were evaluated for their neuroprotective properties in models of neurodegeneration. These studies revealed that certain structural modifications significantly enhanced neuroprotection against excitotoxicity and oxidative stress .

Q & A

Q. What are the common synthetic routes for 1-(4-(methylsulfonyl)piperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)ethanone?

The synthesis typically involves multi-step organic reactions, including:

  • Nucleophilic substitution to introduce the methylsulfonyl group onto the piperazine ring.
  • Coupling reactions (e.g., amide or ketone bond formation) to link the phenyl and pyrrole moieties.
  • Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often used under inert atmospheres to minimize side reactions .
  • Catalysts : Bases such as potassium carbonate or sodium hydride facilitate deprotonation and accelerate coupling steps .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) of the final product .

Q. How is the compound characterized structurally?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regiochemistry and substituent positions (e.g., distinguishing piperazine N-substitution patterns) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute configuration and crystal packing; SHELX programs are widely used for refinement .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in multi-step synthesis?

Systematic optimization involves:

  • Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading to identify optimal parameters. For example, refluxing in DMF at 110°C improves coupling efficiency by 20% compared to room-temperature reactions .
  • In situ monitoring : Techniques like TLC or HPLC track intermediate formation and minimize side products .
  • Scale-up challenges : Adjust stirring rates and solvent volumes to maintain reaction homogeneity, critical for reproducibility at larger scales .

Q. How are contradictions in crystallographic data resolved for this compound?

Discrepancies (e.g., twinning or disorder) are addressed by:

  • Data reprocessing : Use the CCP4 suite to refine against high-resolution datasets, applying restraints for flexible groups like the piperazine ring .
  • Validation tools : Check for overfitting using R-free values; SHELXL’s restraints for bond lengths/angles improve model accuracy .
  • Alternative phasing methods : If X-ray data is ambiguous, supplement with electron diffraction or computational modeling .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

SAR studies involve:

  • Functional group modifications : Replace the methylsulfonyl group with other sulfonamides or alter the pyrrole substituents to assess changes in biological activity (e.g., receptor binding affinity) .
  • Bioassay integration : Test derivatives against target proteins (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR) to quantify interactions .
  • Computational docking : Molecular docking (e.g., AutoDock Vina) predicts binding modes, guiding rational design of analogs with improved potency .

Q. How are computational methods applied to predict binding affinity and metabolic stability?

Key approaches include:

  • Molecular Dynamics (MD) simulations : Simulate ligand-protein interactions in explicit solvent (e.g., GROMACS) to assess stability of the piperazine-pyrrole pharmacophore .
  • ADMET prediction : Tools like SwissADME estimate logP, solubility, and cytochrome P450 interactions, prioritizing derivatives with favorable pharmacokinetics .
  • Quantum mechanics/molecular mechanics (QM/MM) : Model electronic effects of substituents (e.g., electron-withdrawing groups on the phenyl ring) on binding energy .

Data Contradiction Analysis

Q. How are conflicting spectroscopic data (e.g., NMR vs. MS) reconciled during characterization?

  • Cross-validation : Compare NMR integration ratios with MS isotopic patterns to confirm stoichiometry. For example, a discrepancy in proton counts may indicate residual solvent or impurities .
  • Advanced techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals, particularly in crowded aromatic regions .
  • Supplementary data : Pair with IR spectroscopy to verify functional groups (e.g., ketone C=O stretch at ~1700 cm1^{-1}) .

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